3-bromo-5-chloro-2,6-dihydroxybenzoic acid

Catalog No.
S6462211
CAS No.
2559750-83-1
M.F
C7H4BrClO4
M. Wt
267.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-chloro-2,6-dihydroxybenzoic acid

CAS Number

2559750-83-1

Product Name

3-bromo-5-chloro-2,6-dihydroxybenzoic acid

Molecular Formula

C7H4BrClO4

Molecular Weight

267.5
3-bromo-5-chloro-2,6-dihydroxybenzoic acid (BCDHB) is a naturally occurring compound that is synthesized by certain microorganisms. The compound has garnered significant attention due to its wide range of potential applications in the field of pharmaceuticals and other industries. This paper aims to discuss the various aspects of BCDHB, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
BCDHB is an aromatic organic compound with the chemical formula C7H4BrClO4. It belongs to the family of hydroxybenzoic acids that are widely found in nature. The compound was first isolated from the fermentation broth of the Streptomyces violaceoruber strain by Oka and Nakamura in 1962. Further research discovered the compound to have potent antibiotic properties against various microorganisms, including Gram-negative bacteria.
BCDHB appears as light yellow crystalline powder with a melting point of approximately 195°C. The compound is soluble in hot water and dimethyl sulfoxide (DMSO) but insoluble in most organic solvents such as ethanol and benzene. BCDHB is a weak acid with a pKa value of approximately 5.5. The compound exhibits significant stability under a wide range of pH conditions, showing no significant decomposition up to pH 12.
BCDHB is produced by certain microorganisms, including the Streptomyces violaceoruber strain, under specific environmental conditions. The compound can also be synthesized through chemical means. The chemical synthesis of BCDHB involves the reaction of 3-bromocatechol with 5-chlorosalicylic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The synthesized compound is then purified through recrystallization.
The chemical structure of BCDHB can be characterized through various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The analytical methods used to detect and quantify BCDHB in various samples include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). HPLC is a commonly used method that utilizes a UV detector to detect BCDHB in various samples. GC-MS is also utilized due to its excellent detection sensitivity, which can detect very small amounts of BCDHB.
BCDHB exhibits antibacterial activity against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The compound also shows some antifungal activity against Candida albicans. The antibacterial activity of BCDHB is due to its ability to disrupt the cell membrane of Gram-negative bacteria.
Studies have shown that BCDHB does not exhibit significant toxicity towards mammals, including mice and rats, even at high doses. However, further studies are needed to investigate the long-term toxicity of BCDHB and its potential toxicity towards humans.
BCDHB has potential applications in various scientific fields, including drug discovery, pharmaceuticals, and materials science. The compound is also useful as a biological stain due to its fluorescent properties. BCDHB can also be used as a standard in analytical procedures, such as HPLC and GC-MS.
Research on BCDHB is ongoing, with various studies investigating the compound's biological properties, synthesis routes, and potential applications. Several studies have aimed to optimize the synthesis route of BCDHB for improved yields and purity. Research is also ongoing regarding the potential use of BCDHB in drug delivery systems.
BCDHB has potential implications in various fields of research, including drug discovery and development, as well as materials science. The compound may also have potential applications in the food and beverage industry, such as a food preservative due to its antibacterial properties.
Despite its promising properties, BCDHB does have limitations. The compound exhibits poor solubility in most common organic solvents, limiting its use in various applications. Further studies are needed to improve the solubility of BCDHB and investigate its potential toxicity towards humans. Future studies may also aim to investigate the use of BCDHB in novel drug delivery systems and the compound's potential applications as a food preservative.
3-bromo-5-chloro-2,6-dihydroxybenzoic acid is a naturally occurring compound with potential applications in various scientific fields, including drug discovery and development, material science, and food preservation. BCDHB exhibits potent antibacterial activity against various Gram-negative bacteria, making it a potential alternative to traditional antibiotics. Ongoing research is focused on optimizing the synthesis routes of BCDHB, improving its solubility, and investigating its potential applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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